5-Bromo-2-hydroxy-3-nitrobenzoic acid
Overview
Description
5-Bromo-2-hydroxy-3-nitrobenzoic acid is a chemical compound with the CAS Number: 10169-50-3 . It has a molecular weight of 262.02 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) .Scientific Research Applications
1. Synthesis of Derivatives
5-Bromo-2-hydroxy-3-nitrobenzoic acid plays a role in the synthesis of various chemical derivatives. For instance, it is used in the preparation of derivatives containing substituents like bromo, nitro, and amino groups in specific positions of benzoic acid and its esters (Cavill, 1945).
2. Crystallographic Studies
This compound is significant in crystallographic studies. A study involved determining the crystal structures of benzoic acid derivatives, including this compound, using X-ray powder diffraction. This research aids in understanding the electronic structure and molecular electrostatic potential of these compounds (Pramanik, Dey, & Mukherjee, 2019).
3. Biological Material Studies
In biological material studies, derivatives of this compound, such as aromatic disulfides, have been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials (Ellman, 1959).
4. Chemical Synthesis
5. Metal Coordination Investigations
This compound is also relevant in metal coordination studies. Research on Co(II) and Ni(II) complexes with derivatives of this compound has contributed to understanding the solid-state architecture and coordination modes in such complexes (D'angelo et al., 2011).
6. Analytical Chemistry
In analytical chemistry, it plays a role in the development of stability-indicating assays, as seen in the study of 4-bromomethyl-3-nitrobenzoic acid for its antitumoral properties (de Freitas et al., 2014).
7. Drug Synthesis and Analysis
This compound has been used in the synthesis and analysis of drugs, such as the synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, potentially useful in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
Brominated compounds are known to participate in various reactions, including free radical reactions and nucleophilic substitutions . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3466±420 °C and a density of 2040±006 g/cm3 . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given its potential to participate in free radical reactions , it may induce changes in the target molecules, potentially affecting their function and leading to various cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that the nitro group in the compound can participate in various biochemical reactions . The bromine atom in the compound can also undergo nucleophilic substitution reactions .
Cellular Effects
Nitro compounds are known to have various effects on cells, including influencing cell signaling pathways and gene expression .
Molecular Mechanism
It is known that the nitro group can participate in various chemical reactions, potentially leading to changes in gene expression . The bromine atom can also undergo free radical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound has a predicted boiling point of 346.6±42.0 °C and a predicted density of 2.040±0.06 g/cm3 .
Metabolic Pathways
It is known that the nitro group can participate in various biochemical reactions .
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYJGSJKQMVWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074425 | |
Record name | 5-Bromo-3-nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10169-50-3 | |
Record name | Benzoic acid, 5-bromo-2-hydroxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-3-nitrosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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